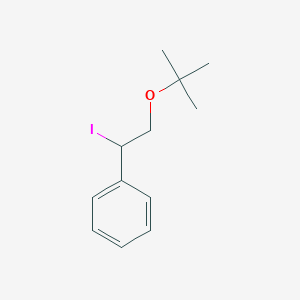
(2-tert-Butoxy-1-iodoethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-tert-Butoxy-1-iodoethyl)benzene is an organic compound that features a benzene ring substituted with a tert-butoxy group and an iodoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butoxy-1-iodoethyl)benzene typically involves the reaction of tert-butyl alcohol with 2-iodoethylbenzene under specific conditions. The reaction is often catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the tert-butoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
(2-tert-Butoxy-1-iodoethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The iodo group can be reduced to form the corresponding ethylbenzene derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the iodo group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Major Products Formed
Substitution: Depending on the nucleophile, products such as (2-tert-Butoxy-1-chloroethyl)benzene or (2-tert-Butoxy-1-bromoethyl)benzene can be formed.
Oxidation: Products may include benzoic acid derivatives.
Reduction: The major product is typically ethylbenzene.
科学的研究の応用
(2-tert-Butoxy-1-iodoethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-tert-Butoxy-1-iodoethyl)benzene involves its interaction with various molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the reactivity of the compound. The iodo group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can influence the compound’s behavior in different chemical and biological systems.
類似化合物との比較
Similar Compounds
- (2-tert-Butoxy-1-chloroethyl)benzene
- (2-tert-Butoxy-1-bromoethyl)benzene
- (2-tert-Butoxy-1-fluoroethyl)benzene
Uniqueness
(2-tert-Butoxy-1-iodoethyl)benzene is unique due to the presence of the iodo group, which is larger and more polarizable compared to other halogens. This makes the compound more reactive in certain types of chemical reactions, such as nucleophilic substitution. Additionally, the tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and stability.
特性
CAS番号 |
111558-77-1 |
|---|---|
分子式 |
C12H17IO |
分子量 |
304.17 g/mol |
IUPAC名 |
[1-iodo-2-[(2-methylpropan-2-yl)oxy]ethyl]benzene |
InChI |
InChI=1S/C12H17IO/c1-12(2,3)14-9-11(13)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChIキー |
CWCAKNLDPUWVHV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OCC(C1=CC=CC=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


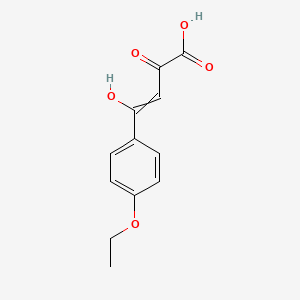
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
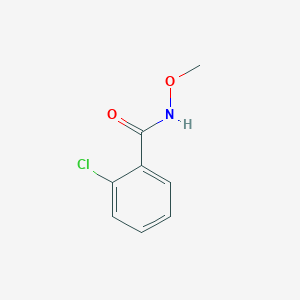
![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)
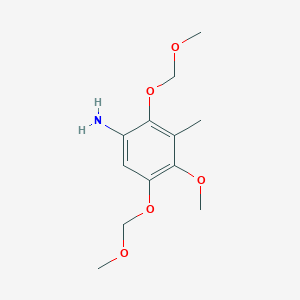
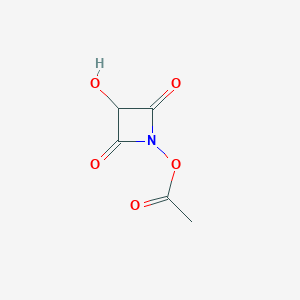
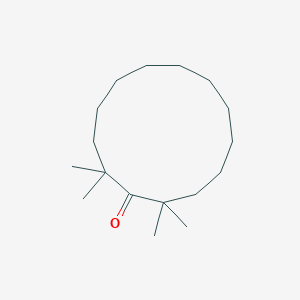

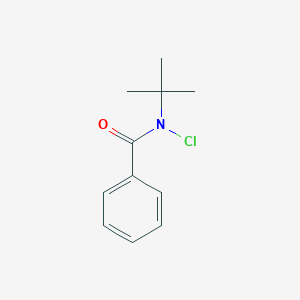
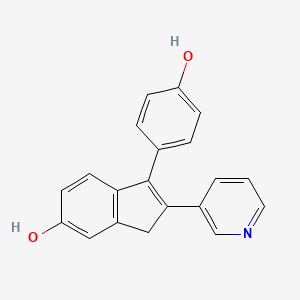
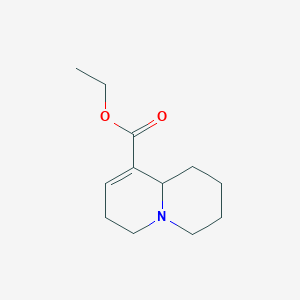
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)
